Cas no 2171187-28-1 (2-{1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid)

2171187-28-1 structure
Nome del prodotto:2-{1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid
2-{1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid
- EN300-1532574
- 2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid
- EN300-1531976
- 2171173-98-9
- 2171187-28-1
- 2172225-02-2
- EN300-1545545
- 2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid
- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid
-
- Inchi: 1S/C27H30N2O5/c30-24(31)15-27(11-5-6-12-27)29-25(32)17-13-18(14-17)28-26(33)34-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23H,5-6,11-16H2,(H,28,33)(H,29,32)(H,30,31)
- Chiave InChI: PQDQKEHAYBRAES-UHFFFAOYSA-N
- Sorrisi: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1(CC(=O)O)CCCC1
Proprietà calcolate
- Massa esatta: 462.21547206g/mol
- Massa monoisotopica: 462.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 34
- Conta legami ruotabili: 8
- Complessità: 751
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 105Ų
2-{1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1545545-0.1g |
2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171187-28-1 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1545545-0.25g |
2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171187-28-1 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1545545-0.05g |
2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171187-28-1 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1545545-100mg |
2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171187-28-1 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1545545-250mg |
2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171187-28-1 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1545545-1000mg |
2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171187-28-1 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1545545-0.5g |
2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171187-28-1 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1545545-5.0g |
2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171187-28-1 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1545545-1.0g |
2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171187-28-1 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1545545-500mg |
2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid |
2171187-28-1 | 500mg |
$3233.0 | 2023-09-25 |
2-{1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid Letteratura correlata
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
2171187-28-1 (2-{1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid) Prodotti correlati
- 1019098-71-5(3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide)
- 946313-10-6(3-4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl-6-propoxypyridazine)
- 65793-50-2(3-amino-3H,4H-benzogquinazolin-4-one)
- 2680618-96-4(1-methyl-4-(prop-2-en-1-yloxy)carbonylpiperazine-2-carboxylic acid)
- 2139404-92-3(4-(3,4-dimethylpent-3-en-1-yl)pyrrolidin-3-ol)
- 90170-80-2(Antithrombin)
- 1219134-37-8(Deoxygalactonojirimycin-15N Hydrochloride)
- 134931-00-3((Z)-Roxithromycin)
- 1251632-38-8(2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide)
- 2171966-69-9(4-ethyl-4,8,8-trimethyl-1-oxa-5-azaspiro5.5undecane)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
